Cas no 140217-83-0 (Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate)

Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester
- tert-Butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide
- QSZMARFNYYIRFU-UHFFFAOYSA-N
- 4-N-(t-Butyloxycarbonyl)-1,1-dioxo-6-hydroxy-2,3,4,5,6,7-hexahydro-1,4-thiazepine
- Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate
- tert-butyl 6-hydroxy-1,1-dioxo-1lambda,4-thiazepane-4-carboxylate
- 140217-83-0
- AT40038
- tert-Butyl6-hydroxy-1,4-thiazepane-4-carboxylate1,1-dioxide
- SCHEMBL7412903
-
- Inchi: 1S/C10H19NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)7-8(12)6-11/h8,12H,4-7H2,1-3H3
- InChI Key: QSZMARFNYYIRFU-UHFFFAOYSA-N
- SMILES: S1(CCN(C(=O)OC(C)(C)C)CC(C1)O)(=O)=O
Computed Properties
- Exact Mass: 265.09839388g/mol
- Monoisotopic Mass: 265.09839388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.3
- XLogP3: -0.4
Experimental Properties
- Density: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (5.3 g/l) (25 º C),
Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1221-100MG |
tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate |
140217-83-0 | 95% | 100MG |
¥ 1,603.00 | 2023-03-31 | |
1PlusChem | 1P009J9E-250mg |
6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester |
140217-83-0 | 98% | 250mg |
$393.00 | 2024-06-21 | |
Ambeed | A570150-100mg |
tert-Butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide |
140217-83-0 | 98% | 100mg |
$229.0 | 2024-04-24 | |
1PlusChem | 1P009J9E-1g |
6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester |
140217-83-0 | 98% | 1g |
$1057.00 | 2024-06-21 | |
Chemenu | CM390741-100mg |
tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate |
140217-83-0 | 95%+ | 100mg |
$318 | 2022-06-13 | |
Chemenu | CM390741-250mg |
tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate |
140217-83-0 | 95%+ | 250mg |
$573 | 2022-06-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1221-500MG |
tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate |
140217-83-0 | 95% | 500MG |
¥ 4,270.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1221-1G |
tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate |
140217-83-0 | 95% | 1g |
¥ 6,402.00 | 2023-03-31 | |
Ambeed | A570150-1g |
tert-Butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide |
140217-83-0 | 98% | 1g |
$1044.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1221-100mg |
tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate |
140217-83-0 | 95% | 100mg |
¥1604.0 | 2024-04-24 |
Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate Related Literature
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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4. Back matter
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate
Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate (CAS No. 140217-83-0): An Overview
Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate (CAS No. 140217-83-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazepane ring and a tert-butyl ester group. These structural elements contribute to its stability and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.
The thiazepane ring in Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the sulfur atom in the oxidized form (S=O) imparts additional stability and reactivity to the molecule. The tert-butyl ester group, on the other hand, provides steric protection and enhances the solubility of the compound in organic solvents, which is crucial for its use in synthetic reactions.
Recent studies have highlighted the potential of Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers found that these derivatives effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In another study published in Bioorganic & Medicinal Chemistry Letters (2023), scientists explored the antiviral activity of Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate. The results showed that certain derivatives of this compound exhibit strong inhibitory effects against RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves the disruption of viral replication by targeting key viral enzymes such as RNA-dependent RNA polymerase (RdRp).
The synthetic versatility of Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate has also been extensively studied. A review article in Chemical Reviews (2023) summarized various synthetic routes to this compound and its derivatives. One notable method involves the ring-closing metathesis (RCM) reaction followed by oxidation to form the thiazepane ring. This approach allows for the efficient synthesis of a wide range of substituted thiazepanes with diverse functional groups.
In addition to its therapeutic potential, Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate has been used as a key intermediate in the synthesis of complex molecules with biological activity. For example, a study published in The Journal of Organic Chemistry (2022) described the use of this compound as a building block for constructing macrocyclic peptides with potent anticancer properties. The researchers found that these macrocyclic peptides selectively target cancer cells by binding to specific receptors on their surface.
The safety profile of Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate has also been evaluated in several preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further clinical trials are needed to fully assess its safety and efficacy in human subjects.
In conclusion, Tert-butyl 6-hydroxy-1,1-dioxo-1,4-thiazepane-4-carboxylate (CAS No. 140217-83-0) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive candidate for developing novel therapeutic agents with diverse biological activities. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in the field.
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